4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
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Overview
Description
4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide is a complex organic compound featuring a benzamide core substituted with a pyridazinyl and pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and dicarbonyl compounds.
Substitution Reactions: The pyridazinyl intermediate undergoes substitution reactions to introduce the pyrrolidinyl group. This step often involves nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Coupling with Benzamide: The final step involves coupling the substituted pyridazinyl intermediate with 4-chlorobenzoyl chloride to form the target compound. This step is typically carried out under basic conditions using reagents like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and pyridazinyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and molecular pathways.
Drug Discovery: It serves as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Biology: Researchers use this compound to probe biological systems and elucidate mechanisms of action.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea: A structurally similar compound with a urea moiety instead of benzamide.
N-(6-pyrrolidin-1-ylpyridazin-3-yl)benzamide: Lacks the chloro substituent on the benzamide ring.
4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiourea: Contains a thiourea group instead of benzamide.
Uniqueness
4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and pyrrolidinyl groups enhances its potential interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry.
Properties
IUPAC Name |
4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-17-8-6-15(7-9-17)21(27)23-18-5-3-4-16(14-18)19-10-11-20(25-24-19)26-12-1-2-13-26/h3-11,14H,1-2,12-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBXIDGFJXNXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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